molecular formula C11H20Cl2N2O2 B025130 (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride CAS No. 107445-24-9

(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride

Katalognummer: B025130
CAS-Nummer: 107445-24-9
Molekulargewicht: 283.19 g/mol
InChI-Schlüssel: FKETXLJBXGPTOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride is a chemical compound with the molecular formula C11H20Cl2N2O2 and a molecular weight of 283.19 g/mol. This compound is characterized by the presence of a pyridinium ion and an azanium ion, making it a unique structure in the realm of organic chemistry.

Eigenschaften

CAS-Nummer

107445-24-9

Molekularformel

C11H20Cl2N2O2

Molekulargewicht

283.19 g/mol

IUPAC-Name

2,2-diethoxy-2-pyridin-3-ylethanamine;dihydrochloride

InChI

InChI=1S/C11H18N2O2.2ClH/c1-3-14-11(9-12,15-4-2)10-6-5-7-13-8-10;;/h5-8H,3-4,9,12H2,1-2H3;2*1H

InChI-Schlüssel

FKETXLJBXGPTOY-UHFFFAOYSA-N

SMILES

CCOC(C[NH3+])(C1=C[NH+]=CC=C1)OCC.[Cl-].[Cl-]

Kanonische SMILES

CCOC(CN)(C1=CN=CC=C1)OCC.Cl.Cl

Synonyme

2,2-Diethoxy-2-pyridin-3-yl-ethylamine dihydrochloride

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride typically involves the reaction of pyridine derivatives with ethoxy compounds under controlled conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the dichloride salt. The reaction conditions often include:

  • Temperature: 60-80°C
  • Solvent: Ethanol or methanol
  • Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors with precise temperature and pressure controls. The process involves continuous monitoring of the reaction parameters to ensure high yield and purity of the final product. The use of automated systems for mixing and temperature control is common to maintain consistency in production.

Analyse Chemischer Reaktionen

Types of Reactions

(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 50°C.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, at room temperature.

Major Products Formed

    Oxidation: Formation of pyridine carboxylic acids.

    Reduction: Formation of pyridine ethylamines.

    Substitution: Formation of substituted pyridinium salts.

Wissenschaftliche Forschungsanwendungen

(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of (2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Pyridone: A key heterocycle with applications in biology and chemistry.

    2-(Pyridin-2-yl) Pyrimidine Derivatives: Known for their anti-fibrotic activities and potential therapeutic applications.

Uniqueness

(2,2-Diethoxy-2-pyridin-1-ium-3-ylethyl)azanium;dichloride stands out due to its unique combination of pyridinium and azanium ions, which confer distinct chemical properties and reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.